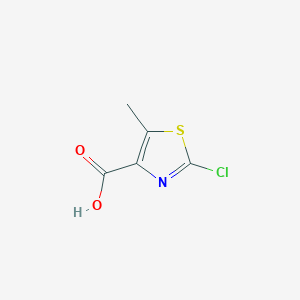

2-Chloro-5-methylthiazole-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-5-methyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO2S/c1-2-3(4(8)9)7-5(6)10-2/h1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQOVYTYVLXOMPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80736451 | |

| Record name | 2-Chloro-5-methyl-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80736451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194374-24-7 | |

| Record name | 2-Chloro-5-methyl-4-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1194374-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-methyl-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80736451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-methyl-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-methylthiazole-4-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 2-Chloro-5-methylthiazole-4-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug development. The narrative delves into the strategic considerations behind a multi-step synthesis, beginning from readily available starting materials. We present a validated, three-stage process encompassing a one-pot Hantzsch thiazole synthesis, a Sandmeyer-type chloro-deamination, and a final saponification. Each stage is detailed with step-by-step protocols, mechanistic insights, and data presented in clear, accessible formats. This document is intended for researchers, chemists, and professionals in the field of drug discovery and process development, offering field-proven insights into the practical execution of this synthesis.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds, including antimicrobial, anti-inflammatory, and antineoplastic agents.[1][2] Specifically, this compound and its derivatives serve as crucial intermediates in the synthesis of more complex molecules, including novel therapeutics targeting conditions such as diabetes.[3][4] The strategic placement of the chloro, methyl, and carboxylic acid functional groups offers multiple points for further chemical modification, making it a versatile synthon for library generation in drug discovery programs.

This guide details a logical and reproducible synthetic route, designed for both clarity and efficiency, enabling research and development teams to reliably produce this valuable intermediate.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound is most effectively approached through a three-stage sequence starting from basic commodity chemicals. This strategy is predicated on building the core thiazole ring first, followed by the installation of the chloro substituent, and culminating in the hydrolysis of an ester protecting group.

The chosen pathway is as follows:

-

Stage 1: Hantzsch Thiazole Synthesis of Ethyl 2-amino-5-methylthiazole-4-carboxylate.

-

Stage 2: Chloro-deamination to produce Ethyl 2-chloro-5-methylthiazole-4-carboxylate.

-

Stage 3: Saponification to yield the final product, this compound.

This approach is advantageous as it avoids the direct handling of potentially unstable or less accessible precursors and builds complexity in a controlled, stepwise manner.

Caption: Overall synthetic workflow for this compound.

Stage 1: One-Pot Hantzsch Synthesis of Ethyl 2-amino-5-methylthiazole-4-carboxylate

The foundational Hantzsch thiazole synthesis involves the cyclocondensation of an α-halocarbonyl compound with a thioamide-containing reactant.[5][6] We employ an efficient, one-pot variation that generates the α-halo ketone in situ, significantly improving the overall yield and reducing operational complexity compared to traditional two-step procedures.[7][8]

Mechanistic Rationale

The reaction commences with the α-bromination of ethyl acetoacetate using N-bromosuccinimide (NBS). The resulting ethyl 2-bromo-3-oxobutanoate is not isolated but is directly reacted with thiourea. The nucleophilic sulfur of thiourea attacks the electrophilic carbon bearing the bromine, initiating a cascade of intramolecular cyclization and dehydration to form the stable, aromatic 2-aminothiazole ring.[7]

Experimental Protocol

Table 1: Reagents for Stage 1

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Molar Eq. |

| Ethyl Acetoacetate | 130.14 | 6.50 g | 50.0 | 1.0 |

| N-Bromosuccinimide (NBS) | 177.98 | 10.5 g | 59.0 | 1.18 |

| Thiourea | 76.12 | 3.80 g | 50.0 | 1.0 |

| Water | 18.02 | 50.0 mL | - | - |

| Tetrahydrofuran (THF) | 72.11 | 20.0 mL | - | - |

Procedure:

-

To a reaction flask equipped with a magnetic stirrer, add ethyl acetoacetate (1.0 eq), water, and THF.

-

Cool the mixture to below 0°C in an ice bath.

-

Slowly add N-bromosuccinimide (1.18 eq) portion-wise, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the disappearance of the starting material by Thin-Layer Chromatography (TLC).

-

Add thiourea (1.0 eq) to the mixture in one portion.

-

Heat the reaction mixture to 80°C and maintain for 2 hours.

-

Upon completion, cool the mixture, and process via standard aqueous workup and recrystallization to yield the product as a solid.[7]

Expected Yield: ~72%[7]

Stage 2: Synthesis of Ethyl 2-chloro-5-methylthiazole-4-carboxylate via Chloro-deamination

With the aminothiazole core constructed, the next critical step is the conversion of the C2-amino group to a chloro group. A modified Sandmeyer-type reaction provides an effective means to achieve this transformation without isolating the intermediate diazonium salt.

Mechanistic Rationale

The reaction utilizes tert-butyl nitrite (t-BuONO) in the presence of an acid source (formed in situ) to diazotize the primary aromatic amine. The resulting thiazole-2-diazonium species is highly unstable and readily undergoes decomposition. Copper(II) chloride (CuCl₂) acts as the chlorine source and catalyst, facilitating the displacement of the diazonium group (as N₂) with a chloride ion to furnish the desired 2-chloro-thiazole derivative.[9]

Caption: Key transformation in the chloro-deamination of the 2-aminothiazole intermediate.

Experimental Protocol

Table 2: Reagents for Stage 2

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Molar Eq. |

| Ethyl 2-amino-5-methylthiazole-4-carboxylate | 186.22 | 2.0 g | 10.7 | 1.0 |

| tert-Butyl nitrite (t-BuONO) | 103.12 | 2.21 g | 21.5 | 2.0 |

| Copper(II) Chloride (CuCl₂) | 134.45 | 2.16 g | 16.1 | 1.5 |

| Acetonitrile (MeCN) | 41.05 | 30 mL | - | - |

Procedure:

-

In an inert atmosphere flask, dissolve tert-butyl nitrite (2.0 eq) and CuCl₂ (1.5 eq) in acetonitrile.

-

Add ethyl 2-amino-5-methylthiazole-4-carboxylate (1.0 eq) to the solution.

-

Heat the mixture to 80°C and stir for 16 hours.

-

After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Pour the mixture into water and extract with ethyl acetate (2 x 20 mL).

-

Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate in petroleum ether) to obtain the title compound.[9]

Expected Product: Light yellow solid. MS (ESI): m/z found, 206.1 [M+H]⁺.[9]

Stage 3: Saponification to this compound

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. Base-catalyzed hydrolysis, or saponification, is the method of choice for this transformation due to its high efficiency and irreversibility.

Mechanistic Rationale

The reaction proceeds via nucleophilic acyl substitution. A hydroxide ion (from NaOH) attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide as a leaving group. In the basic medium, the newly formed carboxylic acid is immediately deprotonated by a hydroxide or ethoxide ion to form the carboxylate salt.[9] This acid-base reaction is essentially irreversible and drives the equilibrium towards the products. A final acidification step with a strong acid (e.g., HCl) is required to protonate the carboxylate salt and yield the final carboxylic acid product.

Experimental Protocol

Table 3: Reagents for Stage 3

| Reagent | Molar Mass ( g/mol ) | Quantity (Example) |

| Ethyl 2-chloro-5-methylthiazole-4-carboxylate | 205.66 | 1.0 eq |

| Sodium Hydroxide (NaOH) | 40.00 | 2.0-2.5 eq |

| Water/Ethanol Mixture | - | Sufficient to dissolve |

| Hydrochloric Acid (HCl), conc. | 36.46 | To pH ~2-3 |

Procedure:

-

Dissolve ethyl 2-chloro-5-methylthiazole-4-carboxylate in a mixture of ethanol and water.

-

Add an aqueous solution of sodium hydroxide (2.0-2.5 eq).

-

Heat the mixture to reflux (approx. 80-90°C) and stir until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Slowly add concentrated hydrochloric acid dropwise with stirring to acidify the solution to a pH of approximately 2-3.

-

The carboxylic acid product will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum to afford the pure this compound.

Conclusion

The synthetic route detailed in this guide represents a logical, efficient, and scalable method for the preparation of this compound. By leveraging a one-pot Hantzsch synthesis, a reliable chloro-deamination reaction, and an irreversible saponification, this pathway provides high yields and operational simplicity. The protocols and mechanistic discussions herein are designed to empower researchers and drug development professionals with the knowledge to confidently synthesize this important chemical building block for their discovery and development pipelines.

References

- 1. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Thiazole - Wikipedia [en.wikipedia.org]

- 4. Ethyl 2-chlorothiazole-4-carboxylate | C6H6ClNO2S | CID 13106141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 6. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]

- 7. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid - Google Patents [patents.google.com]

- 9. youtube.com [youtube.com]

A Technical Guide to 2-Chloro-5-methylthiazole-4-carboxylic acid: Properties, Synthesis, and Applications

Abstract: 2-Chloro-5-methylthiazole-4-carboxylic acid is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its trifunctional nature, featuring a reactive carboxylic acid, a displaceable chloro-substituent, and a biologically significant thiazole core, makes it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, plausible synthetic routes, characteristic reactivity, and key applications, with a focus on its utility for researchers, chemists, and drug development professionals.

Introduction to the Thiazole Scaffold

The thiazole ring is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents. Its ability to engage in hydrogen bonding, its aromatic nature, and its rigid structure contribute to its successful application in designing molecules that interact with biological targets. Compounds incorporating the this compound moiety are investigated for a range of activities, including as kinase inhibitors, anti-inflammatory agents, and antibacterial compounds.[1][2][3] This guide serves as a senior application scientist's perspective on leveraging this specific intermediate for advanced chemical synthesis.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound dictate its handling, storage, and reaction conditions.

Core Chemical Properties

All quantitative data for the compound are summarized in the table below. Proper storage is critical to maintain its integrity.

| Property | Value | Source |

| CAS Number | 1194374-24-7 | [4] |

| Molecular Formula | C₅H₄ClNO₂S | |

| Molecular Weight | 177.61 g/mol | [5] |

| Appearance | Solid | |

| Purity | ≥98% (Typical) | |

| Storage Conditions | 2-8°C, under inert atmosphere (e.g., Nitrogen or Argon) | |

| InChI Key | XQOVYTYVLXOMPR-UHFFFAOYSA-N |

Predicted Spectroscopic Data

While specific experimental spectra for this exact compound are not widely published, its structure allows for reliable prediction of its spectroscopic fingerprints based on well-established principles.[6][7] These predictions are crucial for reaction monitoring and structural confirmation.

| Spectroscopy | Predicted Chemical Shifts / Frequencies | Rationale |

| ¹H NMR | ~2.6 ppm (s, 3H): Methyl (CH₃) protons. >10 ppm (s, broad, 1H): Carboxylic acid (COOH) proton. | The methyl group is attached to an aromatic ring, shifting it downfield. The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad singlet due to hydrogen bonding and chemical exchange.[6] |

| ¹³C NMR | ~15-20 ppm: Methyl carbon (CH₃). ~115-165 ppm: Thiazole ring carbons (C2, C4, C5). ~165-180 ppm: Carboxylic acid carbonyl carbon (COOH). | The chemical shifts are characteristic for carbons in these environments. The carbonyl carbon is significantly downfield due to the electronegativity of the attached oxygen atoms.[6] |

| Infrared (IR) | ~2500-3300 cm⁻¹ (broad): O-H stretch. ~1700 cm⁻¹ (strong): C=O stretch. ~1400-1600 cm⁻¹: C=N and C=C ring stretches. ~600-800 cm⁻¹: C-Cl stretch. | These frequencies correspond to the characteristic vibrational modes of the carboxylic acid, thiazole ring, and chloro-substituent functional groups. The broadness of the O-H stretch is a hallmark of carboxylic acid dimers formed via hydrogen bonding. |

Synthesis and Purification

The synthesis of this compound can be approached via several routes, most of which are variations of the classic Hantzsch thiazole synthesis. A logical and plausible pathway is outlined below.

Proposed Synthetic Pathway

This proposed three-step synthesis begins with readily available starting materials and employs robust, well-documented chemical transformations. The causality behind this pathway lies in building the core thiazole ring first, followed by functional group manipulations to install the chloro-substituent and unmask the carboxylic acid.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis via Hantzsch Reaction and Subsequent Functionalization

This protocol is a self-validating system, incorporating in-process checks (TLC) and a defined purification strategy to ensure the integrity of the final product.

Step 1: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate [8]

-

Rationale: This step constructs the core thiazole ring. N-Bromosuccinimide (NBS) is chosen as a mild and effective brominating agent for the active methylene group of ethyl acetoacetate, generating the α-halo ketone intermediate in situ.

-

Procedure:

-

To a stirred solution of ethyl acetoacetate (1.0 eq) in a suitable solvent like ethanol or THF, add N-Bromosuccinimide (1.1 eq) portion-wise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Add thiourea (1.0 eq) to the mixture.

-

Heat the reaction mixture to reflux (approx. 80°C) for 4-6 hours, continuing to monitor by TLC until the intermediate is consumed.

-

Cool the reaction mixture, and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by recrystallization from an ethanol/water mixture.

-

Step 2: Synthesis of Ethyl 2-chloro-4-methylthiazole-5-carboxylate

-

Rationale: The Sandmeyer reaction is a reliable method for converting an aromatic amino group into a chloro-substituent via a diazonium salt intermediate. Copper(I) chloride catalyzes the decomposition of the diazonium salt.

-

Procedure:

-

Suspend the aminothiazole from Step 1 (1.0 eq) in aqueous HCl (e.g., 6M) and cool to 0°C in an ice-salt bath.

-

Add a solution of sodium nitrite (NaNO₂) (1.2 eq) in water dropwise, keeping the internal temperature below 5°C. Stir for 30 minutes to ensure complete diazotization.

-

In a separate flask, prepare a solution of copper(I) chloride (CuCl) (1.5 eq) in concentrated HCl and cool it to 0°C.

-

Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen evolution will be observed.

-

Stir the reaction at room temperature for 2 hours, then heat to 60°C for 1 hour to ensure complete reaction.

-

Cool the mixture and extract the product with dichloromethane. The organic phase is washed, dried, and concentrated.

-

Purify the crude product by column chromatography on silica gel.

-

Step 3: Hydrolysis to this compound

-

Rationale: Saponification using a strong base like lithium hydroxide (LiOH) is a standard method for hydrolyzing an ester to its corresponding carboxylic acid without harsh conditions that could affect the chloro-substituent.

-

Procedure:

-

Dissolve the chloro-ester from Step 2 (1.0 eq) in a mixture of THF and water.

-

Add lithium hydroxide (LiOH) (2.0-3.0 eq) and stir the mixture at room temperature overnight. Monitor reaction completion by TLC.

-

Remove the THF under reduced pressure.

-

Cool the remaining aqueous solution to 0°C and acidify to pH 2-3 with cold 1M HCl.

-

The carboxylic acid product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

-

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the orthogonal reactivity of its three primary functional groups.

Caption: Key reaction pathways for this compound.

Protocol: Amide Bond Formation with a Primary Amine

-

Rationale: Peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for forming amide bonds under mild conditions, preventing racemization and minimizing side reactions. A non-nucleophilic base like DIPEA is used to mop up the acid generated.

-

Procedure:

-

Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like DMF or CH₂Cl₂ under a nitrogen atmosphere.

-

Add the primary amine (1.1 eq), followed by HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

-

Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the resulting amide by column chromatography or recrystallization.

-

Applications in Research and Drug Discovery

This molecule is a quintessential building block for creating libraries of compounds for high-throughput screening. Its structure is often found in kinase inhibitors, where the thiazole acts as a hinge-binding motif.

A prime example of a drug scaffold derived from a similar core is Dasatinib , a potent kinase inhibitor used in cancer therapy.[9] The 2-aminothiazole portion of Dasatinib is critical for its biological activity. The logical flow from a building block like ours to a complex drug candidate demonstrates its strategic importance.

Caption: Logical workflow from a building block to a drug candidate.

Thiazole carboxylic acid derivatives have also been explored as metallo-β-lactamase inhibitors, addressing the critical challenge of antibiotic resistance.[2][10]

Safety and Handling

As a reactive chemical intermediate, this compound requires careful handling in a controlled laboratory environment.

| Hazard Type | GHS Information |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.[11] H315: Causes skin irritation.[4] H319: Causes serious eye irritation.[4] H335: May cause respiratory irritation.[4] |

| Precautionary Statements | P261: Avoid breathing dust.[11] P270: Do not eat, drink or smoke when using this product.[4][12] P280: Wear protective gloves/eye protection/face protection.[4][12] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4][13] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][12] |

Handling: Use only with adequate ventilation, preferably in a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.[12][14] Storage: Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[12][14] Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12][14]

Conclusion

This compound is a high-value synthetic intermediate whose utility is rooted in the predictable and versatile reactivity of its functional groups. For the medicinal or materials chemist, it offers a robust platform for generating novel molecular entities with diverse applications. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for unlocking its full potential in research and development.

References

- 1. "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid" a novel thiazole compound, ameliorates insulin sensitivity and hyperlipidaemia in streptozotocin-induced diabetic rats: Plausible role of inflammatory and oxidative stress markers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Substituted 4,5-dihydrothiazole-4-carboxylic acids are novel inhibitors of metallo-β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound | 1194374-24-7 [amp.chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. fiveable.me [fiveable.me]

- 7. m.youtube.com [m.youtube.com]

- 8. tandfonline.com [tandfonline.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. 2-Chlorothiazole-5-carboxylic acid | 101012-12-8 [sigmaaldrich.com]

- 12. aksci.com [aksci.com]

- 13. georganics.sk [georganics.sk]

- 14. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2-Chloro-5-methylthiazole-4-carboxylic acid (CAS: 1194374-24-7)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Chloro-5-methylthiazole-4-carboxylic acid, a key heterocyclic building block in modern medicinal chemistry. As a senior application scientist, the following sections synthesize its core chemical properties, plausible synthetic routes, applications in drug discovery, and essential safety protocols, grounded in established scientific literature.

Compound Identification and Physicochemical Properties

This compound is a substituted thiazole derivative. The thiazole ring is a fundamental scaffold in numerous biologically active compounds. The specific arrangement of the chloro, methyl, and carboxylic acid groups on this molecule makes it a valuable intermediate for creating more complex molecular architectures.

Table 1: Core Compound Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 1194374-24-7 | [1][2] |

| IUPAC Name | 2-chloro-5-methyl-1,3-thiazole-4-carboxylic acid | |

| Molecular Formula | C₅H₄ClNO₂S | [2] |

| Molecular Weight | 177.61 g/mol | [2][3] |

| InChI Key | XQOVYTYVLXOMPR-UHFFFAOYSA-N | |

| Canonical SMILES | CC1=C(C(=O)O)N=C(S1)Cl |

Table 2: Physicochemical and Storage Data

| Property | Value | Source(s) |

| Physical Form | Solid | [4] |

| Purity | Typically ≥98% | |

| Storage Temperature | 2-8°C, under inert atmosphere | |

| Shipping Temperature | Normal/Ambient |

Synthesis and Mechanistic Rationale

A plausible synthetic strategy involves the initial formation of a 2-amino-5-methylthiazole-4-carboxylate ester, followed by a Sandmeyer-type reaction to replace the amino group with a chloro group, and subsequent hydrolysis of the ester to the carboxylic acid.

Proposed Synthetic Workflow

The rationale for this multi-step approach is control and yield. Building the core thiazole ring first with a versatile amino group allows for its late-stage functionalization to the chloro-derivative, a common strategy in medicinal chemistry to generate analogues.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 2-amino-5-methylthiazole-4-carboxylate

-

Rationale: This step utilizes the classic Hantzsch reaction, a reliable method for constructing the thiazole core from an α-haloketone and a thioamide.[6]

-

To a stirred solution of ethyl 2-chloroacetoacetate (1.0 eq) in ethanol, add thiourea (1.1 eq).

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

The resulting precipitate is filtered, washed with cold water, and dried under vacuum to yield the crude product. Recrystallization from ethanol can provide purified ethyl 2-amino-5-methylthiazole-4-carboxylate.

Step 2: Synthesis of Ethyl 2-chloro-5-methylthiazole-4-carboxylate

-

Rationale: The Sandmeyer reaction is a robust method for converting an aromatic amine to a halide. The diazonium salt intermediate is highly reactive and allows for the introduction of the chloro- group.

-

Suspend the amino-thiazole from Step 1 (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5°C.

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper chloride solution. Effervescence (N₂ gas) will be observed.

-

Allow the reaction to stir at room temperature for 2-3 hours, then heat gently to 50-60°C for 1 hour to ensure complete reaction.

-

Cool the mixture and extract the product with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the chloro-thiazole ester.

Step 3: Hydrolysis to this compound

-

Rationale: Standard saponification (base-catalyzed ester hydrolysis) is employed to convert the ethyl ester to the final carboxylic acid.

-

Dissolve the ester from Step 2 in a mixture of ethanol and 2M sodium hydroxide solution (2.0-3.0 eq).

-

Stir the mixture at room temperature or slightly elevated temperature (40-50°C) until TLC indicates complete consumption of the starting material.

-

Cool the mixture in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

-

The precipitated product is collected by filtration, washed with cold water, and dried in a vacuum oven to yield this compound.

Applications in Drug Discovery and Development

The thiazole-4-carboxylic acid moiety is a "privileged scaffold" in medicinal chemistry. Its rigid structure, combined with its ability to participate in hydrogen bonding and other molecular interactions, makes it an ideal core for designing enzyme inhibitors and receptor antagonists.

Key Therapeutic Areas:

-

Oncology: The 2-aminothiazole-5-carboxamide framework is central to the structure of Dasatinib, a potent tyrosine kinase inhibitor used in cancer therapy.[7] Our target molecule serves as a critical precursor for creating analogues of such drugs.

-

Antibacterial Agents: Thiazole derivatives are key components of many antibacterial drugs. For instance, 4-methyl-5-formylthiazole, which can be derived from related carboxylic acids, is a crucial intermediate for the third-generation cephalosporin antibiotic, Cefditoren Pivoxil.[8] Furthermore, related thiazole carboxylic acids have been identified as novel inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[9]

-

Metabolic Diseases: Novel thiazole derivatives have been investigated for their potential to ameliorate insulin sensitivity and hyperlipidemia in models of type 2 diabetes, suggesting a role in developing new anti-diabetic agents.[10]

Caption: The central role of the thiazole core in diverse therapeutic applications.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The following information is synthesized from available safety data sheets (SDS).[11][12]

Table 3: GHS Hazard Information

| Category | Information | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [11] |

| Precautionary Statements | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [11][13] |

Recommended Laboratory Practices

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles when handling the compound.[13]

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12]

-

Storage: Store the compound in a tightly-sealed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.

-

Spill Management: In case of a spill, avoid generating dust. Sweep up the solid material and place it into a suitable container for disposal.[13]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.[12][13]

-

Skin: Wash off immediately with soap and plenty of water.[12][13]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[11][13]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[12]

-

Conclusion

This compound (CAS: 1194374-24-7) is more than a chemical reagent; it is a strategic building block for advancing drug discovery. Its defined structure, coupled with versatile reactivity, allows for the systematic exploration of chemical space in the pursuit of novel therapeutics for oncology, infectious diseases, and metabolic disorders. Understanding its synthesis, properties, and safe handling procedures is paramount for any research program aiming to leverage the power of the thiazole scaffold.

References

- 1. 2abiotech.net [2abiotech.net]

- 2. This compound [oakwoodchemical.com]

- 3. scbt.com [scbt.com]

- 4. Methyl 2-chloro-5-methylthiazole-4-carboxylate [cymitquimica.com]

- 5. US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents [patents.google.com]

- 6. tandfonline.com [tandfonline.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Substituted 4,5-dihydrothiazole-4-carboxylic acids are novel inhibitors of metallo-β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid" a novel thiazole compound, ameliorates insulin sensitivity and hyperlipidaemia in streptozotocin-induced diabetic rats: Plausible role of inflammatory and oxidative stress markers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound | 1194374-24-7 [amp.chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. aksci.com [aksci.com]

A Technical Guide to 2-Chloro-5-methylthiazole-4-carboxylic acid: Structure, Synthesis, and Application

Abstract

This technical guide provides an in-depth examination of 2-Chloro-5-methylthiazole-4-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry and drug development. We will dissect its molecular structure, explore the mechanistic basis for its synthesis, detail its spectroscopic signature for robust identification, and discuss its role as a critical intermediate in the synthesis of advanced pharmaceutical agents. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile chemical entity.

Introduction: The Thiazole Scaffold in Modern Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and rigid structure make it an ideal component for designing molecules that can interact with biological targets with high specificity. The presence of a carboxylic acid functional group, as in the title compound, often enhances water solubility and provides a key handle for molecular interactions or further chemical modification.[2] this compound combines these features, positioning it as a valuable intermediate for creating complex molecular architectures.

Molecular Structure and Physicochemical Properties

The structural identity of this compound is defined by the precise arrangement of its substituents on the thiazole core. The chlorine atom at position 2 acts as an electron-withdrawing group, influencing the reactivity of the ring. The methyl group at position 5 and the carboxylic acid at position 4 are crucial for its utility as a synthetic intermediate.

Structural Diagram

Caption: Molecular structure of this compound.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 1194374-24-7 | ChemicalBook[3] |

| Molecular Formula | C₅H₄ClNO₂S | N/A |

| Molecular Weight | 177.61 g/mol | Santa Cruz Biotechnology[4] |

| Appearance | Solid (Predicted) | N/A |

| Storage Temperature | 2-8°C, under inert gas | Sigma-Aldrich[5] |

Synthesis and Mechanistic Considerations

The construction of the substituted thiazole ring is most commonly achieved via the Hantzsch thiazole synthesis or variations thereof. This powerful reaction involves the condensation of an α-haloketone (or equivalent) with a thioamide. For this compound, a logical synthetic route involves the reaction of ethyl 2-chloroacetoacetate with thioformamide, followed by chlorination and saponification.

Proposed Synthetic Workflow

The synthesis can be envisioned as a multi-step process, starting from readily available commercial materials. The choice of reagents is critical for achieving high yield and purity.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Illustrative)

-

Step 1: Synthesis of Ethyl 5-methylthiazole-4-carboxylate.

-

To a solution of ethyl 2-chloroacetoacetate in a suitable solvent like ethanol, add an equimolar amount of thioformamide.

-

Heat the mixture to reflux for several hours until TLC analysis indicates the consumption of starting materials. The causality here is a classic nucleophilic substitution followed by cyclization and dehydration to form the aromatic thiazole ring.[6]

-

Cool the reaction, neutralize, and extract the product. Purify via column chromatography or distillation.

-

-

Step 2: Synthesis of Ethyl 2-chloro-5-methylthiazole-4-carboxylate.

-

Dissolve the product from Step 1 in a solvent such as dichloromethane.

-

Cool the solution in an ice bath and add a chlorinating agent like sulfuryl chloride (SO₂Cl₂) dropwise.[7] The electron-rich thiazole ring undergoes electrophilic substitution, with the C2 position being the most activated site for this reaction.

-

Stir at room temperature until the reaction is complete. Quench carefully and work up the reaction to isolate the chlorinated ester.

-

-

Step 3 & 4: Saponification and Acidification.

-

Dissolve the chlorinated ester in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide solution and heat the mixture to hydrolyze the ester to the corresponding carboxylate salt.

-

After cooling, acidify the mixture with concentrated hydrochloric acid until the pH is below 2. The desired carboxylic acid will precipitate out of the solution.

-

Filter the solid, wash with cold water, and dry under vacuum to yield the final product, this compound.

-

Spectroscopic Characterization: A Self-Validating System

The identity and purity of the synthesized compound must be confirmed through a combination of spectroscopic methods. Each technique provides a piece of the structural puzzle, and together they form a self-validating confirmation of the molecule's identity.

| Technique | Expected Observations |

| ¹H NMR | A singlet corresponding to the methyl protons (-CH₃) around δ 2.5-2.8 ppm. A broad singlet for the carboxylic acid proton (-COOH) at δ > 10 ppm. |

| ¹³C NMR | Resonances for the five carbon atoms. The carbonyl carbon of the carboxylic acid will be the most downfield (~160-170 ppm). Resonances for the three heterocyclic carbons (C2, C4, C5) and one methyl carbon (~15-20 ppm). The C2 carbon, bonded to chlorine, will be significantly shifted. |

| IR Spectroscopy | A broad O-H stretch from the carboxylic acid dimer around 2500-3300 cm⁻¹. A sharp C=O stretch around 1700 cm⁻¹. C=C and C=N stretching vibrations characteristic of the thiazole ring in the 1400-1600 cm⁻¹ region. |

| Mass Spectrometry | The molecular ion peak (M⁺) should be observed, showing a characteristic isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in a ~3:1 ratio). |

Applications in Drug Development

Thiazole carboxylic acids are key building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs). Their utility stems from the ability to convert the carboxylic acid group into other functionalities, such as amides, which are prevalent in drug molecules.

Intermediate for Kinase Inhibitors

The 2-aminothiazole-5-carboxamide core is a well-established pharmacophore found in many kinase inhibitors used in oncology. For example, the anti-cancer drug Dasatinib, a potent inhibitor of multiple tyrosine kinases, features this core structure.[8] The synthesis of Dasatinib and related compounds often involves coupling a 2-substituted thiazole-5-carboxylic acid with an appropriate aniline derivative. This compound is a precursor to these key intermediates.

Caption: Role as an intermediate in the synthesis of kinase inhibitors.

Precursor for Antibacterial Agents

Thiazole rings are also present in important antibiotics. For instance, 4-methyl-5-formylthiazole is a key intermediate for the third-generation cephalosporin antibiotic, Cefditoren pivoxil.[9] This intermediate can be synthesized from the corresponding carboxylic acid, highlighting another potential application pathway for this compound after appropriate chemical modifications.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its precursors.

-

Hazard Statements: Based on related compounds, it is likely harmful if swallowed, causes skin irritation, and causes serious eye irritation.[5]

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.[3]

-

Wash hands and skin thoroughly after handling.[3]

-

Do not eat, drink, or smoke when using this product.[3]

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]

-

Store in a cool, dry, well-ventilated area away from incompatible substances.

-

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

This compound is a strategically important molecule in synthetic and medicinal chemistry. Its well-defined structure, accessible synthesis, and versatile reactivity make it an invaluable building block for the discovery and development of new therapeutic agents, particularly in the fields of oncology and infectious diseases. A thorough understanding of its properties and chemistry, as outlined in this guide, is essential for leveraging its full potential in research and development settings.

References

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 1194374-24-7 [amp.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. 2-Chlorothiazole-5-carboxylic acid | 101012-12-8 [sigmaaldrich.com]

- 6. US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents [patents.google.com]

- 7. WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of 2-Aminothiazole Carboxylates

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide navigates the historical landscape and synthetic evolution of 2-aminothiazole carboxylates, a cornerstone heterocyclic motif in modern medicinal chemistry. We will delve into the foundational synthetic strategies, their mechanistic underpinnings, and the scientific rationale that has cemented this scaffold's status as a "privileged structure" in the pursuit of novel therapeutics.

The Emergence of a Versatile Core: Significance in Medicinal Chemistry

The 2-aminothiazole ring system is a recurring structural feature in a multitude of biologically active compounds.[1][2] Its prevalence in approved drugs and clinical candidates stems from its unique electronic properties and its capacity to engage in a variety of intermolecular interactions, including hydrogen bonding and metal chelation. The incorporation of a carboxylate group, typically at the 4- or 5-position, further enhances its utility by providing an additional vector for molecular recognition and tuning of physicochemical properties. This strategic combination has led to the development of potent agents across a wide therapeutic spectrum, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[3][4] The journey of this humble scaffold from a synthetic curiosity to a mainstay of drug discovery is a testament to the enduring power of fundamental organic synthesis.

The Dawn of Thiazole Chemistry: The Hantzsch Synthesis

The story of 2-aminothiazole carboxylates begins with the broader discovery of a reliable method for constructing the thiazole ring itself. In 1887, the German chemist Arthur Hantzsch reported a versatile and high-yielding reaction between an α-haloketone and a thioamide.[5][6] This reaction, now universally known as the Hantzsch thiazole synthesis, became the bedrock upon which the synthesis of a vast array of thiazole derivatives, including 2-aminothiazoles, was built.

The classical Hantzsch synthesis involves the condensation of an α-halo ketone with a thiourea to yield a 2-aminothiazole.[5] The reaction is robust and allows for the introduction of substituents on the thiazole ring by varying the starting materials.

Mechanistic Insights into the Hantzsch Synthesis

The causality behind the Hantzsch synthesis lies in a sequence of nucleophilic attack, cyclization, and dehydration. The generally accepted mechanism proceeds as follows:

-

Nucleophilic Attack: The sulfur atom of the thioamide, being a soft nucleophile, attacks the electrophilic carbon of the α-haloketone in an SN2 fashion, displacing the halide.

-

Intramolecular Cyclization: The nitrogen atom of the resulting intermediate then acts as a nucleophile, attacking the carbonyl carbon to form a five-membered heterocyclic ring.

-

Dehydration: The final step involves the elimination of a molecule of water to afford the stable, aromatic 2-aminothiazole ring.[5]

Caption: Hantzsch Thiazole Synthesis Workflow.

Application to 2-Aminothiazole Carboxylates: A Foundational Protocol

The synthesis of 2-aminothiazole carboxylates via the Hantzsch method typically employs an α-halo-β-ketoester as the α-halocarbonyl component. A representative protocol for the synthesis of ethyl 2-aminothiazole-4-carboxylate is detailed below.

| Parameter | Value |

| Reactant 1 | Ethyl 3-bromo-2-oxopropanoate (or similar α-halo-β-ketoester) |

| Reactant 2 | Thiourea |

| Solvent | Ethanol |

| Temperature | Reflux |

| Reaction Time | 1-4 hours |

| Work-up | Neutralization and precipitation/extraction |

| Typical Yield | High |

Experimental Protocol: Synthesis of Ethyl 2-Aminothiazole-4-carboxylate

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add thiourea (1.2 equivalents) and ethanol.

-

Addition of α-halo-β-ketoester: Slowly add ethyl 3-bromo-2-oxopropanoate (1.0 equivalent) to the stirred suspension.

-

Reaction: Heat the mixture to reflux and maintain for 1-4 hours, monitoring the reaction progress by thin-layer chromatography.

-

Work-up: After completion, cool the reaction mixture to room temperature. Neutralize with a weak base (e.g., sodium bicarbonate solution) to precipitate the product.

-

Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford ethyl 2-aminothiazole-4-carboxylate.

A Landmark Development: The Cook-Heilbron Synthesis

While the Hantzsch synthesis provided a general route to 2-aminothiazoles, a significant advancement in the synthesis of specifically 5-aminothiazole derivatives came in 1947 from the laboratory of Alan H. Cook, Sir Ian Heilbron, and A.L. Levy.[3][7] Their work described a novel reaction between α-aminonitriles and carbon disulfide or other dithioacid derivatives to produce 5-aminothiazoles, including those bearing a carboxylate group.[7]

This discovery was particularly noteworthy as it provided a direct route to 5-aminothiazoles, a class of compounds that were relatively unexplored at the time.[7] Their premier publication detailed the synthesis of 5-amino-4-carbethoxy-2-benzylthiazole, a key example of a 2-aminothiazole carboxylate derivative.[7]

Mechanistic Rationale of the Cook-Heilbron Synthesis

The Cook-Heilbron synthesis follows a distinct mechanistic path compared to the Hantzsch reaction:

-

Addition: The reaction initiates with the nucleophilic attack of the amino group of the α-aminonitrile onto the electrophilic carbon of carbon disulfide.

-

Intramolecular Cyclization: The resulting dithiocarbamate intermediate undergoes an intramolecular cyclization, where the sulfur atom attacks the nitrile carbon.

-

Tautomerization: A subsequent tautomerization of the imino group to an amino group leads to the formation of the aromatic 5-aminothiazole ring.[7]

Caption: Cook-Heilbron Synthesis Pathway.

Comparative Insights: Hantzsch vs. Cook-Heilbron

| Feature | Hantzsch Synthesis | Cook-Heilbron Synthesis |

| Position of Amino Group | Primarily 2-aminothiazoles | Primarily 5-aminothiazoles |

| Key Reactants | α-Haloketone + Thiourea/Thioamide | α-Aminonitrile + Carbon Disulfide/Dithioacid |

| Versatility | Highly versatile for 2,4,5-substituted thiazoles | More specific for 5-aminothiazole derivatives |

| Reaction Conditions | Often requires heating | Can proceed at room temperature |

Modern Era and Future Directions

The foundational discoveries of Hantzsch, Cook, and Heilbron have paved the way for numerous advancements in the synthesis of 2-aminothiazole carboxylates. Modern methodologies often focus on improving reaction efficiency, expanding substrate scope, and developing more environmentally benign conditions. These include microwave-assisted synthesis, the use of solid-supported reagents, and the development of one-pot procedures.[8]

The enduring legacy of these pioneering synthetic routes is evident in the continued exploration of 2-aminothiazole carboxylates in drug discovery. As our understanding of disease biology deepens, the ability to rapidly and efficiently synthesize diverse libraries of these privileged scaffolds will remain a critical tool for medicinal chemists in their quest for the next generation of therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. synarchive.com [synarchive.com]

- 7. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Safe Handling of Chlorinated Thiazole Compounds

Authored for Researchers, Scientists, and Drug Development Professionals

Chlorinated thiazole derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents, from anti-infectives to oncology drugs.[1][2] Their utility stems from the unique electronic properties conferred by the chloro-substituent and the thiazole ring's ability to engage in critical biological interactions. However, the very features that make these compounds valuable also necessitate a rigorous and informed approach to their handling, storage, and disposal. This guide moves beyond mere procedural checklists to provide a deep, mechanistic understanding of the "why" behind each safety protocol, ensuring a self-validating system of safety for professionals in the field.

Section 1: Hazard Identification and Risk Assessment

A foundational principle of laboratory safety is a comprehensive understanding of the intrinsic hazards of the materials in use. For chlorinated thiazoles, the risks are multifaceted, stemming from their toxicological properties, chemical reactivity, and potential for hazardous biotransformation.

Toxicological Profile: Beyond Acute Irritation

On an immediate level, many chlorinated thiazole compounds are classified as irritants. Direct contact can cause skin and serious eye irritation, while inhalation of dusts or vapors may lead to respiratory irritation. Ingestion is considered harmful, with animal studies on related compounds suggesting that even modest amounts could cause significant health damage.

However, for drug development professionals, the primary concern extends to metabolic activation. The thiazole ring can be biotransformed by cytochrome P450 (CYP) enzymes into reactive metabolites, such as epoxides or S-oxides.[3][4] These electrophilic intermediates can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to idiosyncratic adverse drug reactions and toxicity.[3][4] Understanding this potential is critical during early-stage drug discovery and development.

Physicochemical and Reactivity Hazards

The presence of chlorine, sulfur, and nitrogen atoms within the structure dictates the reactivity profile of these compounds.

-

Thermal Decomposition: When involved in a fire or exposed to high temperatures, chlorinated thiazoles can decompose to produce a host of highly toxic and corrosive gases, including nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen chloride (HCl).[5]

-

Chemical Incompatibilities: These compounds must be segregated from specific chemical classes to prevent dangerous reactions. The table below summarizes key incompatibilities.

| Incompatible Material Class | Chemical Examples | Rationale and Potential Outcome |

| Strong Oxidizing Agents | Nitrates, Peroxides, Perchloric Acid, Chromic Acid | Can lead to vigorous, potentially explosive reactions.[5][6] Ignition may result. |

| Strong Bases | Sodium Hydroxide, Potassium Hydroxide | Can promote decomposition or unwanted side reactions. |

| Alkali Metals | Sodium, Potassium, Lithium | Violent, explosive reactions can occur upon mixing with chlorinated solvents.[7][8] |

| Certain Flammable Solvents | Acetone, Ethanol | Mixing chlorinated and non-chlorinated solvent waste can lead to violent reactions and complicates disposal.[7] |

GHS Classification: A Universal Language of Hazard

The Globally Harmonized System (GHS) provides a standardized framework for communicating hazards. While classification can vary for specific derivatives, a representative chlorinated thiazole compound typically carries the following warnings.

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation. |

| Serious Eye Damage/Irritation | GHS05 | Danger | H318: Causes serious eye damage. |

| Specific target organ toxicity | GHS07 | Warning | H335: May cause respiratory irritation. |

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

Mitigating the risks identified above requires a multi-layered approach, beginning with robust engineering controls and culminating in the correct use of PPE. This follows the established Hierarchy of Controls, which prioritizes the most effective measures.

Figure 1: The Hierarchy of Controls prioritizes engineering solutions over PPE.

Engineering Controls: The First Line of Defense

All handling of chlorinated thiazole compounds, especially solids that can become airborne or volatile liquids, must be conducted within a certified chemical fume hood.[9] The fume hood provides critical containment and exhaust ventilation to prevent inhalation exposure. Ensure the sash is kept at the lowest practical height and that work is conducted at least 6 inches inside the hood.

Personal Protective Equipment (PPE): The Final Barrier

PPE is not a substitute for good engineering controls but is essential for protecting against direct contact and unexpected exposures.[10][11]

| Body Part | Recommended Protection | Specifications and Rationale |

| Eyes/Face | Chemical Splash Goggles & Face Shield | Goggles must provide a complete seal around the eyes.[10][12] A face shield, worn over goggles, is required when there is a significant risk of splashing.[10] |

| Body | Laboratory Coat | A standard lab coat is the minimum requirement. For larger quantities, a chemical-resistant apron is recommended.[5] |

| Hands | Chemical-Resistant Gloves | Nitrile or Neoprene gloves are recommended. [13] Standard latex gloves offer poor protection and should not be used.[10] Always inspect gloves before use and use proper removal technique to avoid contaminating skin.[14] For prolonged contact, consider double-gloving. |

| Respiratory | NIOSH-approved Respirator (As needed) | A respirator may be required if engineering controls fail or for cleaning large spills. Use must be based on a formal risk assessment and follow a respiratory protection program.[12] |

Section 3: Standard Operating Procedures for Safe Handling & Storage

Consistent adherence to established protocols is critical for minimizing exposure and preventing accidents.

General Handling Protocol

-

Preparation: Before starting, ensure an appropriate chemical spill kit is available. Confirm that the safety shower and eyewash station are accessible and have been recently tested.[13]

-

Weighing Solids: Conduct all weighing operations within a fume hood or other ventilated enclosure to prevent inhalation of fine powders.[13]

-

Transfers: Use spark-proof tools for transferring materials.[12] When making solutions, add the chlorinated thiazole compound slowly to the solvent.[13]

-

Personal Hygiene: Wash hands and forearms thoroughly with soap and water after handling is complete, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[13] Contaminated clothing should be removed immediately and washed before reuse.

Storage: The Principle of Segregation

Proper storage is paramount to preventing fires, explosions, and the release of toxic gases.[6] The cardinal rule is segregation based on chemical compatibility.

-

Location: Store in a cool, dry, well-ventilated area away from direct sunlight and sources of heat or ignition.[14] Containers must be kept tightly closed.[12]

-

Segregation: Crucially, chlorinated thiazoles and other halogenated solvents must be stored separately from flammable, non-halogenated solvents. [7][8] They must also be stored away from incompatible materials like strong oxidizing agents.[6][7] Storing incompatibles together can lead to violent reactions in the event of a spill or fire.[6]

Figure 2: Proper segregation of incompatible chemical classes is critical.

Section 4: Safety in Synthesis & Reactions

Many synthetic routes to thiazoles, such as the widely used Hantzsch synthesis, involve hazardous reagents and conditions that require careful management.[2][15]

Case Study: Hantzsch Thiazole Synthesis Safety

The Hantzsch synthesis typically involves the reaction of an alpha-haloketone with a thioamide-containing compound.[2] The primary hazards stem from the starting materials and the potential for exothermic reactions.

Figure 3: Workflow for Hantzsch synthesis with integrated safety checkpoints.

-

Alpha-haloketones: These starting materials are often toxic and lachrymatory. They must be handled with extreme care in a fume hood, using appropriate PPE.

-

Exotherm Control: The condensation reaction can be exothermic. Reagents should be added slowly, and an ice bath should be kept on hand to control the reaction temperature if necessary.

Section 5: Emergency Response Protocols

In the event of an accident, a swift and correct response is vital to minimize harm.

Chemical Spills

-

Minor Spill (inside a fume hood):

-

Alert personnel in the immediate area.

-

Absorb the spill with an inert material (e.g., vermiculite, sand).[12]

-

Scoop the absorbed material into a designated hazardous waste container.

-

Wipe the area clean with an appropriate solvent, and place the cleaning materials in the waste container.

-

-

Major Spill:

-

Evacuate the laboratory immediately.

-

Alert others and activate the fire alarm if necessary.

-

Call emergency services.[5]

-

Provide emergency responders with the Safety Data Sheet (SDS) for the spilled material.

-

Personnel Exposure

The immediate priority is to remove the individual from the source of exposure and decontaminate them.[16]

-

Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[5][12] Seek medical attention.

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[17] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[17]

-

Inhalation: Move the person to fresh air immediately.[9][17] If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][12]

-

Ingestion: Do NOT induce vomiting.[9] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[12] Seek immediate medical attention.[9]

Section 6: Waste Management & Disposal

Proper disposal is a legal and ethical responsibility to protect the environment and public health.

Waste Segregation: A Critical Step

The most important rule in chemical waste management is segregation. Halogenated organic waste must always be collected in separate, dedicated waste containers from non-halogenated waste. [7][18] Mixing these waste streams is dangerous and can significantly increase disposal costs.

Disposal Protocol

-

Container Selection: Use a designated, leak-proof, and properly sealed hazardous waste container.[18]

-

Labeling: The container must be clearly labeled as "Hazardous Waste," listing the full chemical names of the contents (e.g., "2-Chloro-5-(chloromethyl)thiazole in Dichloromethane").[18]

-

Storage: Store sealed waste containers in a designated satellite accumulation area with secondary containment.

-

Final Disposal: The standard and recommended method for final disposal of chlorinated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[18] This process is designed to completely destroy the compound and scrub resulting acid gases like HCl from the effluent.[18] Never dispose of chlorinated thiazoles down the drain.[14]

Conclusion

Chlorinated thiazole compounds are powerful tools in the arsenal of the medicinal chemist. By integrating a deep understanding of their hazards with rigorous adherence to engineering controls, proper PPE usage, and established protocols for handling and disposal, researchers can harness their synthetic utility while maintaining the highest standards of safety for themselves, their colleagues, and the environment.

References

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. ehs.berkeley.edu [ehs.berkeley.edu]

- 7. nottingham.ac.uk [nottingham.ac.uk]

- 8. Safe Storage of Chemicals - Department of Biology, University of York [york.ac.uk]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]

- 11. blog.storemasta.com.au [blog.storemasta.com.au]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. benchchem.com [benchchem.com]

- 14. afgsci.com [afgsci.com]

- 15. bepls.com [bepls.com]

- 16. gov.uk [gov.uk]

- 17. ehs.princeton.edu [ehs.princeton.edu]

- 18. benchchem.com [benchchem.com]

Methodological & Application

Application Notes & Protocols: The Synthetic Utility of 2-Chloro-5-methylthiazole-4-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-methylthiazole-4-carboxylic acid is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its trifunctional nature—a reactive chloro group, a versatile carboxylic acid, and a decorated thiazole core—offers a robust platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of its primary applications, focusing on field-proven protocols for amide bond formation and palladium-catalyzed cross-coupling reactions. The causality behind experimental choices, detailed step-by-step methodologies, and the strategic importance of this intermediate are elucidated to empower researchers in leveraging its full synthetic potential.

Introduction: A Versatile Heterocyclic Scaffold

The thiazole ring is a privileged scaffold found in numerous pharmaceuticals and biologically active compounds, including anticancer agents, anti-inflammatory drugs, and antibiotics.[1][2][3] this compound (CAS No. 1194374-24-7) emerges as a particularly valuable intermediate. The electron-withdrawing nature of the chlorine atom at the 2-position makes it an excellent leaving group for nucleophilic aromatic substitution and a handle for transition metal-catalyzed cross-coupling reactions. Simultaneously, the carboxylic acid at the 4-position provides a direct avenue for derivatization, most notably through the formation of amide bonds, a cornerstone of medicinal chemistry.[4][5]

This document serves as a practical guide to the two most powerful transformations involving this reagent: amide synthesis and Suzuki-Miyaura cross-coupling.

Core Application I: Amide Bond Formation

The synthesis of thiazole-4-carboxamides is a frequent strategy in the development of novel therapeutic agents.[6][7] The carboxylic acid moiety of this compound can be activated and coupled with a diverse range of primary and secondary amines to generate libraries of bioactive candidates. Two primary protocols are presented: activation via an acyl chloride intermediate and direct coupling using modern reagents.

Scientific Rationale

Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable due to the formation of a stable ammonium-carboxylate salt.[8] Therefore, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This "activation" is the central principle behind all amide coupling strategies.[4]

Protocol 1: Activation via Acyl Chloride Formation

This classic, robust method involves a two-step, one-pot procedure. It is highly effective and cost-efficient, particularly for large-scale synthesis. The intermediate acyl chloride is highly reactive and is typically used immediately without isolation.[9][10]

Experimental Protocol:

-

Reagent Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), suspend this compound (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.2 M).

-

Acyl Chloride Formation: Add a catalytic amount of N,N-Dimethylformamide (DMF, ~1 drop per 5 mmol of acid). Cool the suspension to 0 °C using an ice bath. Add oxalyl chloride (1.5-2.0 eq., often as a 2M solution in DCM) dropwise over 10-15 minutes.

-

Scientist's Insight: The reaction of DMF with oxalyl chloride forms the Vilsmeier reagent in situ, which is the true catalytic species for acyl chloride formation. Vigorous gas evolution (CO, CO₂) is observed; ensure adequate ventilation.[9]

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction is typically complete when the mixture becomes a clear solution and gas evolution ceases.

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and DCM. The resulting crude 2-chloro-5-methylthiazole-4-carbonyl chloride is a residue (often a brown syrup) that should be used immediately.[9]

-

Amine Coupling: Dissolve the crude acyl chloride in fresh anhydrous DCM or tetrahydrofuran (THF). In a separate flask, prepare a solution of the desired amine (1.0-1.2 eq.) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq.) in the same solvent.

-

Final Reaction: Cool the amine solution to 0 °C and add the acyl chloride solution dropwise. Allow the reaction to warm to room temperature and stir for 2-16 hours.

-

Work-up and Purification: Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction with water. Dilute with an organic solvent (e.g., ethyl acetate), and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

dot

Caption: General workflow for amide synthesis via an acyl chloride intermediate.

Protocol 2: Direct Coupling with Peptide Reagents

For sensitive substrates or to avoid the harsh conditions of acyl chloride formation, direct coupling reagents are preferred. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient, often leading to cleaner reactions and higher yields with minimal racemization for chiral amines.[5][11]

Experimental Protocol:

-

Reagent Preparation: In a flask under an inert atmosphere, dissolve this compound (1.0 eq.), the desired amine (1.1 eq.), and HATU (1.1-1.2 eq.) in anhydrous DMF.

-

Base Addition: Cool the solution to 0 °C. Add a non-nucleophilic base, typically DIPEA (2.0-3.0 eq.), dropwise.

-

Scientist's Insight: HATU, in the presence of a base, converts the carboxylic acid into a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine to form the amide bond.[12] DIPEA is a bulky base that deprotonates the carboxylic acid without competing as a nucleophile.

-

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-6 hours.

-

Monitoring and Work-up: Monitor reaction progress by TLC or LC-MS. Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous LiCl (to remove DMF), 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude amide by flash column chromatography.

| Parameter | Protocol 1 (Acyl Chloride) | Protocol 2 (HATU Coupling) |

| Activating Agent | Oxalyl Chloride or Thionyl Chloride | HATU, HBTU, EDC/NHS |

| Key Advantage | Cost-effective, suitable for scale-up | Mild conditions, high yields, low side products |

| Solvent | DCM, THF | DMF, NMP, DCM |

| Base | TEA, Pyridine, DIPEA | DIPEA (required) |

| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |

| Common Substrates | Robust primary and secondary amines | Sterically hindered or sensitive amines |

Core Application II: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The chloro-substituent at the C2 position of the thiazole ring is a prime handle for creating new carbon-carbon bonds. The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is a powerful and versatile method for this transformation, allowing the introduction of a wide array of aryl, heteroaryl, or vinyl groups.[13][14] This reaction typically proceeds more efficiently on the ester derivative of the starting material to avoid potential complications with the free carboxylic acid.

Scientific Rationale

The Suzuki reaction involves a catalytic cycle with a palladium(0) species. The cycle consists of three key steps: oxidative addition of the palladium catalyst into the carbon-chlorine bond, transmetalation of the organic group from an activated boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.[13]

Protocol: Suzuki-Miyaura Coupling of the Methyl Ester Derivative

(Note: This protocol assumes prior conversion of the carboxylic acid to its methyl or ethyl ester via standard methods, such as reaction with SOCl₂ in methanol or Fischer esterification.)

Experimental Protocol:

-